![molecular formula C20H29F3 B12521828 [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene CAS No. 821799-54-6](/img/structure/B12521828.png)

[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

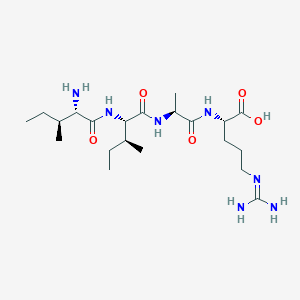

[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene: is an organic compound that features a benzene ring substituted with a long alkyl chain containing an ethenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide precursor. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the benzene ring and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of the base and the alkyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to improve the yield and selectivity of the reaction. The process may also include purification steps like distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon, leading to the saturation of the ethenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and hydrophobicity.

Biology and Medicine:

Drug Development: The compound’s unique structure may serve as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Industry:

Surfactants: The compound can be used in the formulation of surfactants for detergents and emulsifiers.

Coatings: It can be applied in the development of specialty coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene exerts its effects depends on its specific application. In catalysis, the compound may act as a ligand, coordinating to a metal center and influencing the electronic and steric properties of the catalyst. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecule and trigger downstream signaling pathways.

Comparison with Similar Compounds

- [3-Ethenyl-3-(trifluoromethyl)decyl]benzene

- [3-Ethenyl-3-(trifluoromethyl)dodecyl]benzene

- [3-Ethenyl-3-(trifluoromethyl)octyl]benzene

Uniqueness: Compared to similar compounds, [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene has a unique combination of an ethenyl group and a trifluoromethyl group on a long alkyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and chemical stability, making it particularly suitable for applications in harsh chemical environments and specialized industrial processes.

Properties

CAS No. |

821799-54-6 |

|---|---|

Molecular Formula |

C20H29F3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

[3-ethenyl-3-(trifluoromethyl)undecyl]benzene |

InChI |

InChI=1S/C20H29F3/c1-3-5-6-7-8-12-16-19(4-2,20(21,22)23)17-15-18-13-10-9-11-14-18/h4,9-11,13-14H,2-3,5-8,12,15-17H2,1H3 |

InChI Key |

YTRIFPNHZSGMKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)

![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)

![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)

![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)

![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)